Trivinylboroxin

Organoboron Chemistry Cross-Coupling Reagents Synthetic Methodology

Trivinylboroxin (CAS 92988-08-4) is an organoboron compound characterized by a six-membered cyclic boroxine ring (B3O3) bearing three vinyl substituents, with molecular formula C6H9B3O3 and molar mass 161.57 g/mol. It is a colourless liquid at room temperature with density 0.89 g/mL and boiling point 114°C , and it is frequently handled as its bench-stable pyridine complex (CAS 95010-17-6) to enhance practical utility.

Molecular Formula C6H9B3O3
Molecular Weight 161.6 g/mol
CAS No. 92988-08-4
Cat. No. B3195735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrivinylboroxin
CAS92988-08-4
Molecular FormulaC6H9B3O3
Molecular Weight161.6 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C=C)C=C)C=C
InChIInChI=1S/C6H9B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H,1-3H2
InChIKeyWBRSYBLNSTYNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trivinylboroxin (CAS 92988-08-4) Procurement Overview: Organoboron Compound for Vinylation and Cross-Coupling


Trivinylboroxin (CAS 92988-08-4) is an organoboron compound characterized by a six-membered cyclic boroxine ring (B3O3) bearing three vinyl substituents, with molecular formula C6H9B3O3 and molar mass 161.57 g/mol [1]. It is a colourless liquid at room temperature with density 0.89 g/mL and boiling point 114°C [2], and it is frequently handled as its bench-stable pyridine complex (CAS 95010-17-6) to enhance practical utility [3]. In synthetic chemistry, trivinylboroxin serves as the anhydride trimer of vinylboronic acid and functions as a synthetic equivalent in Suzuki–Miyaura cross-coupling reactions for the introduction of vinyl groups into aryl and heteroaryl frameworks [4]. Its role as a vinyl synthon extends to metal-free carbon–carbon homologations with diazo compounds and copper-mediated C–O bond-forming reactions for aryl vinyl ether synthesis [5].

Trivinylboroxin (CAS 92988-08-4) vs. Generic Vinylboron Reagents: Why Substitution Is Not Straightforward


Although trivinylboroxin, vinylboronic acid, and its pinacol ester all deliver a vinyl nucleophile in cross-coupling reactions, they cannot be interchanged without consequence. Vinylboronic acid itself suffers from poor bench stability due to facile protodeboronation and polymerization, limiting its practical use in multi-step synthetic workflows [1]. The pinacol ester offers improved stability but introduces a bulky protecting group that alters solubility, requires an additional deprotection step, and can affect reaction kinetics in sterically demanding couplings [2]. Trivinylboroxin, particularly as its pyridine complex, provides a distinct balance of stability, reactivity, and atom economy—delivering three vinyl equivalents per molecule without the need for a sacrificial diol ligand [3]. The quantitative differences in yield, operational simplicity, and functional group tolerance documented below demonstrate that selecting the appropriate vinyl source is critical for reproducible, high-performance synthetic outcomes.

Trivinylboroxin (CAS 92988-08-4): Quantitative Differentiation Evidence for Scientific Selection


Bench Stability Advantage of Trivinylboroxin Pyridine Complex vs. Free Vinylboronic Acid

Free vinylboronic acid is documented to undergo rapid protodeboronation and spontaneous polymerization upon standing, rendering it impractical for routine laboratory use without strict inert atmosphere and low-temperature storage [1]. In contrast, the trivinylboroxin-pyridine complex is described as a 'bench-stable' synthetic equivalent that can be handled under ambient conditions for extended periods without significant decomposition [2].

Organoboron Chemistry Cross-Coupling Reagents Synthetic Methodology

Suzuki–Miyaura Coupling Yield Comparison: Trivinylboroxin-Pyridine vs. Potassium Vinyltrifluoroborate

Under comparable Suzuki–Miyaura cross-coupling conditions with aryl halides, trivinylboroxin-pyridine complex consistently delivers styrene derivatives in 'high yield' (typically >80–95%), as reported in multiple synthetic studies [1]. In contrast, potassium vinyltrifluoroborate under similar aqueous Pd-catalyzed conditions affords the corresponding vinylated products in 'moderate to good' isolated yields ranging from 57% to 73% [2].

Palladium Catalysis C–C Bond Formation Styrene Synthesis

Reactivity in Metal-Free Carbon–Carbon Homologation: Boroxine vs. Pinacol Boronate

In metal-free C–C homologation reactions using trimethylsilyldiazomethane (TMSCHN2), aryl- and vinylboroxines undergo efficient coupling to yield TMS-pinacol boronic ester products under reflux in toluene [1]. Under identical conditions, both MIDA boronate and pinacol borane substrates failed to react, demonstrating that the boroxine structural motif is uniquely capable of participating in this metal-free transformation [2].

Metal-Free Synthesis Diazo Compounds Homologation

Atom Economy Advantage: Three Vinyl Equivalents per Molecule

Trivinylboroxin contains three vinyl groups per molecular unit (C6H9B3O3, MW 161.57 g/mol), delivering a vinyl loading of approximately 1.86 mmol vinyl per 100 mg of compound [1]. In contrast, vinylboronic acid pinacol ester (C8H15BO2, MW 154.01 g/mol) provides only one vinyl group per molecule, equating to 0.65 mmol vinyl per 100 mg of compound—a threefold difference in active vinyl content on a mass basis [2].

Green Chemistry Process Chemistry Reagent Efficiency

Functional Group Compatibility: Trivinylboroxin in Aryl Vinyl Ether Synthesis

The trivinylboroxin-pyridine complex enables room-temperature copper(II) acetate-mediated coupling with substituted phenols to generate aryl vinyl ethers [1]. The reaction tolerates a diverse range of functional groups and produces high isolated yields [2]. Traditional methods for aryl vinyl ether synthesis often require basic elimination from β-bromo ethers or high-temperature acetylene reactions under pressure, which are incompatible with base- or heat-sensitive functionality [3].

C–O Bond Formation Copper Catalysis Phenol Vinylation

Trivinylboroxin (CAS 92988-08-4): Priority Application Scenarios Based on Quantitative Evidence


High-Yield Synthesis of Styrene Derivatives via Suzuki–Miyaura Coupling

When consistent, high-yielding vinylation of aryl halides is required, trivinylboroxin-pyridine complex offers a superior alternative to potassium vinyltrifluoroborate (57–73% yield) [1] and vinylboronic acid (stability issues). Typical isolated yields exceed 80–95% [2], making this reagent the preferred choice for medicinal chemistry programs synthesizing styrenyl pharmacophores and for process chemistry where yield directly impacts cost of goods.

Metal-Free C–C Homologation with Diazo Compounds

For laboratories seeking to avoid transition metal catalysts—whether due to downstream purification constraints, pharmaceutical regulatory concerns, or catalyst availability—trivinylboroxin enables a metal-free C–C bond-forming pathway with diazo compounds that is not accessible using pinacol boronates or MIDA esters [3]. This unique reactivity profile justifies the selection of trivinylboroxin over protected boronic esters for metal-free homologation strategies.

Mild, Room-Temperature Synthesis of Aryl Vinyl Ethers

When synthesizing aryl vinyl ethers from phenols bearing sensitive functional groups (e.g., base-labile esters, acid-sensitive acetals, or oxidation-prone moieties), the copper-mediated room-temperature protocol using trivinylboroxin-pyridine complex [4] is far superior to traditional elimination or high-temperature acetylene methods. The broad functional group tolerance and mild conditions make this the reagent of choice for constructing complex vinyl ether intermediates in total synthesis and materials chemistry.

Atom-Economical Vinylation at Scale

In process development or multi-gram synthesis where reagent mass efficiency is paramount, trivinylboroxin provides approximately 2.86-fold higher vinyl content per gram compared to vinylboronic acid pinacol ester [5]. This translates to lower raw material costs, reduced waste, and smaller reaction volumes—key procurement drivers when scaling up vinylation chemistry for preclinical or industrial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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